ONO-4578 in Gastric Cancer: A Technical Guide to its Mechanism of Action
ONO-4578 in Gastric Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-4578 is a potent and selective oral antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). In the tumor microenvironment of gastric cancer, elevated levels of PGE2 produced by cancer cells contribute to an immunosuppressive landscape, facilitating tumor growth and immune evasion. ONO-4578 reverses this immunosuppression by blocking the PGE2-EP4 signaling pathway, thereby restoring and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of ONO-4578 in gastric cancer, detailing its effects on immune cell modulation and summarizing key clinical findings. This document also outlines relevant experimental protocols and visualizes the core signaling pathways and experimental workflows.
Introduction to ONO-4578 and its Target in Gastric Cancer
Gastric cancer is a leading cause of cancer-related mortality worldwide.[1] A key challenge in treating advanced gastric cancer is the immunosuppressive tumor microenvironment (TME), which limits the efficacy of immunotherapies.[2] Prostaglandin E2 (PGE2) is a critical mediator of this immunosuppression.[3] Cancer cells often overproduce PGE2, which then acts on various immune cells through its receptors, particularly the EP4 receptor.[3]
ONO-4578 is a small molecule antagonist that selectively binds to and inhibits the EP4 receptor.[4] By blocking the interaction between PGE2 and EP4, ONO-4578 aims to dismantle the immunosuppressive network within the TME and unleash the patient's own immune system to attack the cancer cells.[5]
Core Mechanism of Action: Reversing PGE2-Mediated Immune Suppression
The primary mechanism of action of ONO-4578 in gastric cancer is the blockade of the PGE2-EP4 signaling pathway, which leads to the restoration of anti-tumor immune responses.[4][5] This is achieved through several key effects on various immune cell populations within the TME.
Modulation of Myeloid Cells
PGE2 signaling through EP4 receptors expressed on myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), promotes an immunosuppressive M2 macrophage phenotype and the expansion of MDSCs.[6] These cells, in turn, suppress T-cell activity. ONO-4578 has been shown in preclinical models to reduce the infiltration of M2 macrophages in tumors.[7] By inhibiting EP4, ONO-4578 is believed to shift the balance from immunosuppressive M2-like macrophages towards an anti-tumoral M1-like phenotype and inhibit the function of MDSCs.
Enhancement of T-Cell Function
The immunosuppressive environment created by PGE2-EP4 signaling directly dampens the activity of cytotoxic T lymphocytes (CD8+ T cells), which are crucial for killing cancer cells.[2] By blocking this pathway, ONO-4578 restores the proliferative capacity and effector function of T cells.[6] Clinical data from a Phase 1 trial in gastric cancer patients showed that treatment with ONO-4578 and nivolumab led to an increase in the number of CD8+ T cells in the tumor microenvironment.
Signaling Pathway of ONO-4578 Action
The binding of PGE2 to the Gs protein-coupled EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[8] This signaling cascade ultimately results in the transcriptional changes that drive the immunosuppressive phenotype in immune cells. ONO-4578, by blocking the initial step of PGE2 binding to EP4, prevents this entire downstream signaling cascade.
Quantitative Data from Clinical and Preclinical Studies
While detailed quantitative data from preclinical gastric cancer-specific models are not extensively published, clinical trials have provided valuable insights into the efficacy of ONO-4578.
| Study Phase | Patient Population | Treatment | Key Findings |
| Phase 1 (NCT03155061) - Expansion Cohort | Unresectable advanced or recurrent gastric/gastroesophageal junction cancer | ONO-4578 + Nivolumab | IO-Treated (n=30): ORR: 10.0%, DCR: 73.3% IO-Naive (n=30): ORR: 16.7%, DCR: 40.0%[9] |
| Phase 2 (ONO-4578-08) | Previously untreated, HER2-negative unresectable advanced or recurrent gastric/gastroesophageal junction cancer | ONO-4578 + Nivolumab + Chemotherapy vs. Placebo + Nivolumab + Chemotherapy | Met primary endpoint of statistically significant prolongation of progression-free survival (PFS). Full data to be presented at an academic meeting.[10] |
Experimental Protocols
Detailed preclinical experimental protocols for ONO-4578 in gastric cancer are not publicly available. However, based on standard methodologies in cancer research, the following outlines the likely experimental approaches.
In Vitro Assays
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Cell Viability Assay (MTS/MTT): To assess the direct cytotoxic effects of ONO-4578 on gastric cancer cell lines. Cells would be seeded in 96-well plates, treated with a dose range of ONO-4578 for 24-72 hours, and cell viability measured using a colorimetric assay.
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Apoptosis Assay (Annexin V/PI Staining): To determine if ONO-4578 induces apoptosis in gastric cancer cells. Treated cells would be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.
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Western Blot Analysis: To investigate the effect of ONO-4578 on the EP4 signaling pathway. Gastric cancer cells or immune cells would be treated with PGE2 in the presence or absence of ONO-4578, and cell lysates would be probed with antibodies against key signaling proteins like phosphorylated CREB.
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Co-culture Assays: To model the interaction between cancer cells and immune cells. Gastric cancer cells would be co-cultured with peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets in the presence of ONO-4578 to assess its impact on T-cell activation and cytokine production.
In Vivo Xenograft Studies
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Syngeneic Mouse Models: To evaluate the anti-tumor efficacy of ONO-4578 in an immunocompetent setting. A murine gastric cancer cell line would be implanted into mice. Once tumors are established, mice would be treated with ONO-4578, and tumor growth would be monitored over time. At the end of the study, tumors would be harvested for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.
Conclusion and Future Directions
ONO-4578 represents a promising therapeutic strategy for gastric cancer by targeting the immunosuppressive PGE2-EP4 axis. Its ability to remodel the tumor microenvironment and enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors, holds significant potential. The positive outcome of the Phase 2 clinical trial is a major step forward. Future research will likely focus on elucidating the precise molecular mechanisms downstream of EP4 inhibition in different immune cell subsets, identifying biomarkers to predict patient response, and exploring the efficacy of ONO-4578 in other cancer types where PGE2-mediated immunosuppression is a key driver of disease progression. The full data from the Phase 2 study are eagerly awaited to further define the clinical utility of this novel agent in the treatment of gastric cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. ONO‐4578 Plus Nivolumab in Unresectable Advanced or Recurrent Gastric or Gastroesophageal Junction Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ono-pharma.com [ono-pharma.com]
- 7. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ONO-4578 Plus Nivolumab in Unresectable Advanced or Recurrent Gastric or Gastroesophageal Junction Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ono-pharma.com [ono-pharma.com]
